
Diethyl 3,3'-((3,3'-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate is a complex organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate typically involves the reaction of azobenzene-3,3’-dicarbonylchloride with ethanol and 1,2-dichloroethane. The reaction mixture is stirred at 80°C for 3 hours, followed by natural cooling to room temperature. The resulting product is then filtered to obtain orange flakes with a high yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for temperature control, stirring, and filtration would ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Diethyl 3,3’-(diazene-1,2-diyl)(E)-dibenzoate: Similar in structure but lacks the pyridin-2-ylazanediyl groups.
6,6’-(diazene-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazole 1-oxide): An energetic compound with different functional groups and applications.
Uniqueness
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate is unique due to its combination of diazene, benzoyl, and pyridin-2-ylazanediyl groups, which confer specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C36H40N8O6 |
|---|---|
分子量 |
680.8 g/mol |
IUPAC名 |
ethyl 3-[[3-[[5-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylcarbamoyl]-2-(methylamino)phenyl]diazenyl]-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C36H40N8O6/c1-5-49-33(45)17-21-43(31-11-7-9-19-39-31)35(47)25-13-15-27(37-3)29(23-25)41-42-30-24-26(14-16-28(30)38-4)36(48)44(22-18-34(46)50-6-2)32-12-8-10-20-40-32/h7-16,19-20,23-24,37-38H,5-6,17-18,21-22H2,1-4H3 |
InChIキー |
KYGFDGMZOOJYKJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N=NC3=C(C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14891723.png)
![(1R)-[1,1'-Binaphthalen]-2-ylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14891727.png)
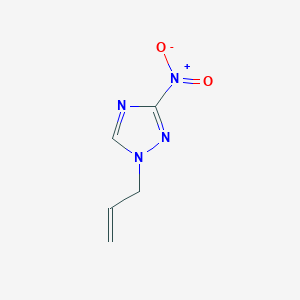
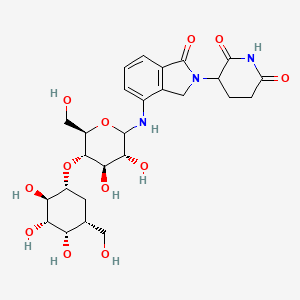
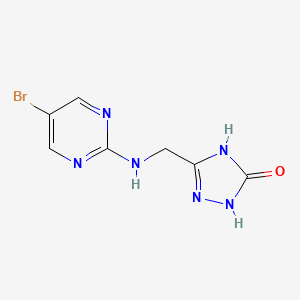
![2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate](/img/structure/B14891752.png)
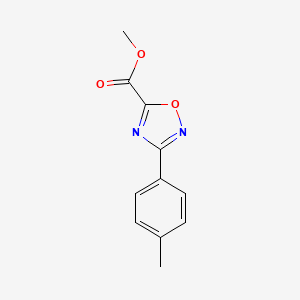
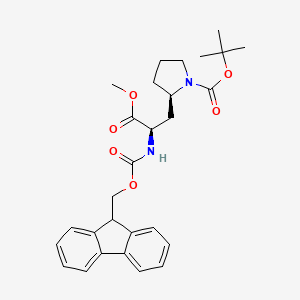


![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)
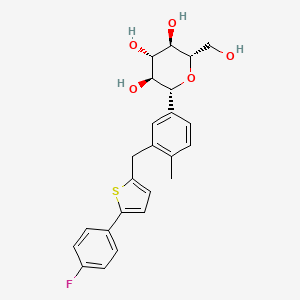
![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)
